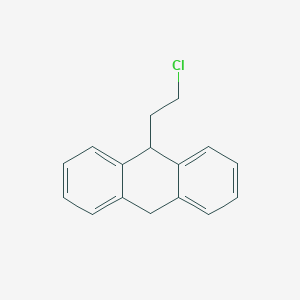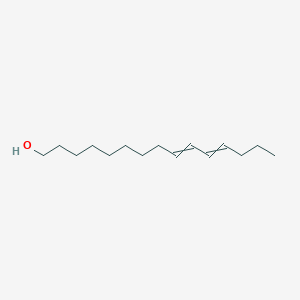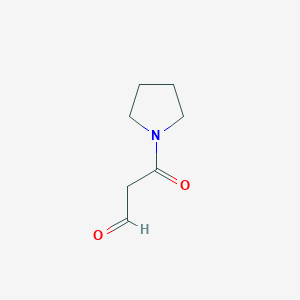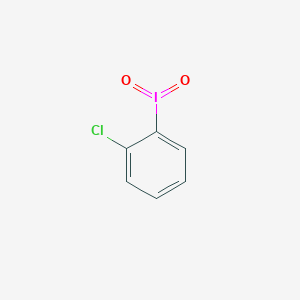
1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione is a complex organic compound with the molecular formula C17H10BrNO2. This compound is known for its unique structure, which includes a bromine atom and an acetyl group attached to a dibenzisoquinoline core.
Preparation Methods
The synthesis of 1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione involves several steps, typically starting with the preparation of the dibenzisoquinoline core. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of aniline derivatives with glyoxal and ammonia.
Wallach synthesis: This approach uses the oxidation of isoquinoline derivatives.
Industrial production: Large-scale production methods often involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation.
Enzyme Inhibition: It can inhibit specific enzymes involved in cell growth and division, making it a potential anticancer agent.
Endocrine Disruption: The compound has been shown to interfere with hormone signaling pathways, leading to potential endocrine-disrupting effects.
Comparison with Similar Compounds
1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione can be compared with other similar compounds:
6-bromo-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione: This compound lacks the acetyl group, which may affect its reactivity and biological activity.
1-acetyl-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione:
The unique combination of the bromine atom and the acetyl group in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
63723-54-6 |
|---|---|
Molecular Formula |
C19H12BrNO3 |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
(16E)-10-bromo-16-(1-hydroxyethylidene)-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione |
InChI |
InChI=1S/C19H12BrNO3/c1-8-7-12(20)15-16-14(10-5-3-4-6-11(10)18(15)23)13(9(2)22)19(24)21-17(8)16/h3-7,22H,1-2H3/b13-9+ |
InChI Key |
QJHXPYKLCBXHLR-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)/C(=C(/C)\O)/C(=O)N=C13)Br |
Canonical SMILES |
CC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)C(=C(C)O)C(=O)N=C13)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


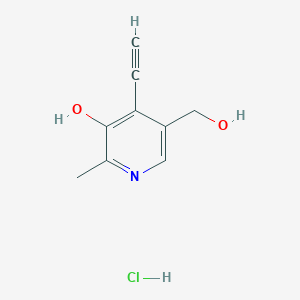
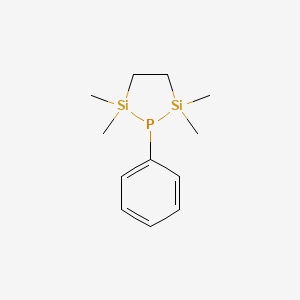
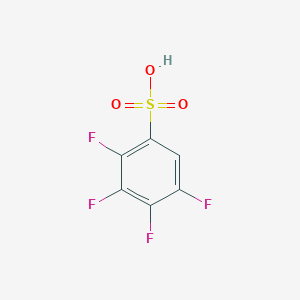
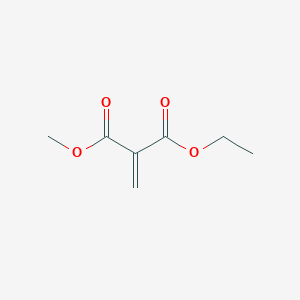
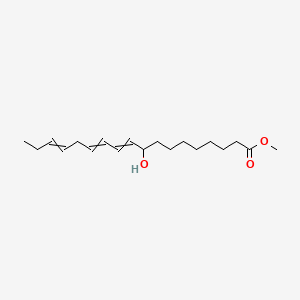
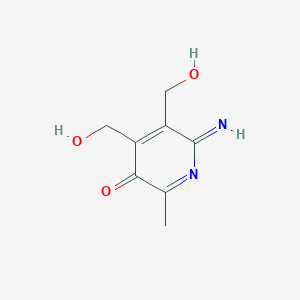
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)
![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)

